molecular formula C14H22N2O2 B494266 3,5-Ditert-butyl-4-nitroaniline

3,5-Ditert-butyl-4-nitroaniline

Cat. No.: B494266
M. Wt: 250.34g/mol
InChI Key: MMWKKMHFSBKVKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Ditert-butyl-4-nitroaniline is a nitroaromatic compound characterized by a nitro group (-NO₂) at the para position and bulky tert-butyl substituents at the meta positions of the aniline backbone. The tert-butyl groups introduce significant steric hindrance, which influences its chemical reactivity, solubility, and stability compared to simpler nitroaniline derivatives. Its structural uniqueness makes it valuable in specialized applications, such as intermediates for dyes, stabilizers, or ligands in coordination chemistry.

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34g/mol

IUPAC Name

3,5-ditert-butyl-4-nitroaniline

InChI

InChI=1S/C14H22N2O2/c1-13(2,3)10-7-9(15)8-11(14(4,5)6)12(10)16(17)18/h7-8H,15H2,1-6H3

InChI Key

MMWKKMHFSBKVKR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1[N+](=O)[O-])C(C)(C)C)N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1[N+](=O)[O-])C(C)(C)C)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The tert-butyl substituents in 3,5-Ditert-butyl-4-nitroaniline distinguish it from simpler nitroanilines like 3-nitroaniline and 4-nitroaniline (). These groups:

  • Increase steric bulk , reducing reactivity in nucleophilic substitution or condensation reactions.
  • Enhance solubility in nonpolar solvents due to hydrophobic interactions, unlike unsubstituted nitroanilines, which are more polar .
  • Stabilize the nitro group against reduction or degradation, as seen in the instability of diamine derivatives in .

By contrast, 3-nitroaniline and 4-nitroaniline lack bulky substituents, making them more reactive but less stable under harsh conditions .

Stability and Handling

  • This compound : Enhanced stability due to tert-butyl groups reduces susceptibility to oxidation and hydrolysis. However, like other nitroanilines, it may decompose under extreme heat or acidic conditions.
  • 3-Nitroaniline : Prone to degradation under prolonged storage or exposure to light, as indicated by its use as a labile standard in environmental analysis () .

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